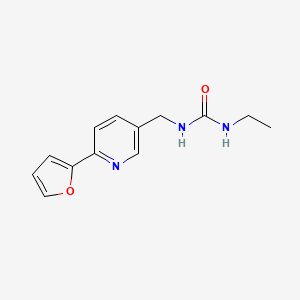
1-Ethyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-Ethyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea” is a complex organic molecule that contains several functional groups. It includes a urea group (-NH-CO-NH2), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) .
Scientific Research Applications
Synthesis and Chemical Properties
Novel Derivatives and Synthesis Approaches : Research on pyridine and naphthyridine derivatives, including the synthesis of novel compounds that might involve structures related to 1-Ethyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea, has been a focus area. These studies often target the synthesis of compounds with potential for further chemical modification or biological activity, showcasing the versatility and chemical reactivity of pyridine derivatives (Abdelrazek et al., 2010).
Mechanistic Insights and Chemical Reactions : Explorations into the mechanisms of chemical reactions involving urea derivatives and their interactions with other compounds, such as pyridines and benzoates, provide insights into the complex behavior of these molecules. Studies delve into the effects of substituents on the formation and stability of these complexes, enhancing understanding of molecular interactions and hydrogen bonding (Ośmiałowski et al., 2013).
Potential Applications
Biological Activity and Antimicrobial Properties : Some derivatives related to 1-Ethyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea have been investigated for their biological activities, including antimicrobial properties. These studies often aim to identify novel compounds that could serve as leads for the development of new therapeutic agents. The antimicrobial activity of various urea derivatives underscores the potential of these compounds in medical and pharmaceutical applications (Reddy et al., 2003).
properties
IUPAC Name |
1-ethyl-3-[[6-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-14-13(17)16-9-10-5-6-11(15-8-10)12-4-3-7-18-12/h3-8H,2,9H2,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLMLKVDMRWOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CN=C(C=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

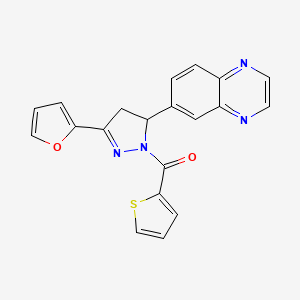

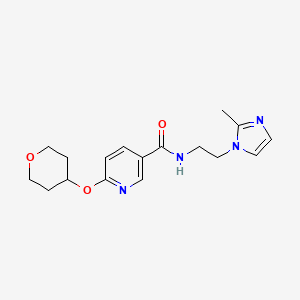
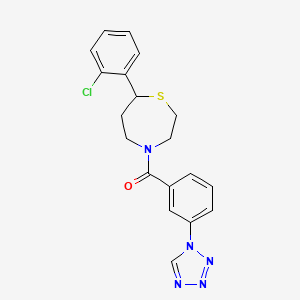
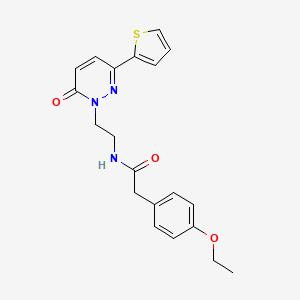
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2837019.png)
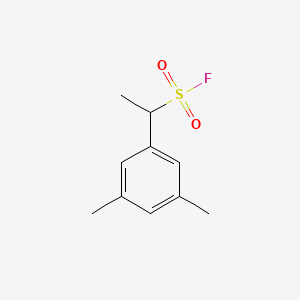
![2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide](/img/structure/B2837022.png)
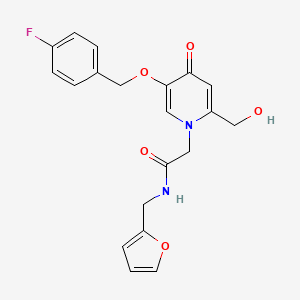
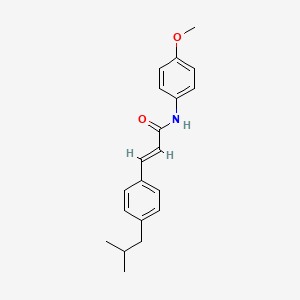
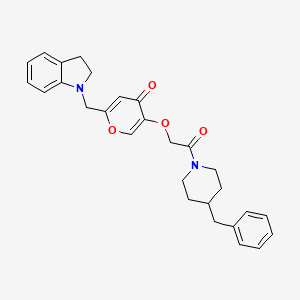
![7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2837028.png)
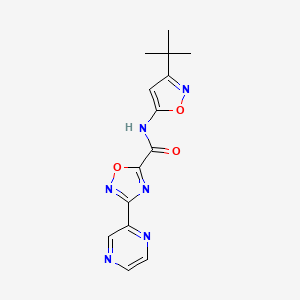
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2837034.png)